molecular formula C20H23ClN3O4P B11400683 Diethyl {2-(4-chlorobenzyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate

Diethyl {2-(4-chlorobenzyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11400683
M. Wt: 435.8 g/mol
InChI Key: FWKYRIRPIODUDF-UHFFFAOYSA-N
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Description

DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. This particular compound features a unique structure that includes a chlorophenyl group, a pyridinyl group, and an oxazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carboxylic acid derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with an alkylating agent in the presence of a Lewis acid catalyst.

    Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Phosphonate Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(PYRIDIN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.

    DIETHYL {2-[(4-BROMOPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE: Similar structure but with a bromophenyl group instead of chlorophenyl.

Uniqueness

The uniqueness of DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H23ClN3O4P

Molecular Weight

435.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-diethoxyphosphoryl-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C20H23ClN3O4P/c1-3-26-29(25,27-4-2)20-19(23-14-16-6-5-11-22-13-16)28-18(24-20)12-15-7-9-17(21)10-8-15/h5-11,13,23H,3-4,12,14H2,1-2H3

InChI Key

FWKYRIRPIODUDF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)Cl)NCC3=CN=CC=C3)OCC

Origin of Product

United States

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